molecular formula C13H15ClN2O2 B071799 tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate CAS No. 165107-86-8

tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate

Cat. No.: B071799
CAS No.: 165107-86-8
M. Wt: 266.72 g/mol
InChI Key: HYMLXPKONRWNKN-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate is a high-value, multifunctional chemical intermediate specifically designed for advanced pharmaceutical research and drug discovery programs. This compound features a privileged indole scaffold, which is a core structural motif in numerous biologically active molecules. The presence of three distinct functional groups—a Boc-protected carboxylate, a primary aromatic amine at the 3-position, and a chloro substituent at the 6-position—makes it an exceptionally versatile building block for medicinal chemistry. Researchers primarily utilize this compound in the synthesis of complex small-molecule libraries, particularly for developing kinase inhibitors, GPCR ligands, and other targeted therapeutics. The electron-withdrawing chloro group and the nucleophilic amine allow for sequential, site-selective functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki reactions) and nucleophilic substitution, enabling the rapid exploration of structure-activity relationships (SAR). The tert-butyloxycarbonyl (Boc) group provides a robust protective strategy for the carboxylate function, which can be readily deprotected under mild acidic conditions to reveal a free carboxylic acid for further derivatization into amides or esters. Its primary research value lies in its role as a key precursor for constructing more elaborate molecular architectures, accelerating the development of novel candidates in oncology, neuroscience, and inflammatory disease research. This product is intended for use by qualified laboratory professionals only.

Properties

IUPAC Name

tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)11-10(15)8-5-4-7(14)6-9(8)16-11/h4-6,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMLXPKONRWNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598346
Record name tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165107-86-8
Record name tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueEffect on Yield
Solvent1,2-DichloroethaneMaximizes electrophilic reactivity
CatalystAlCl₃ (1.0 equiv)Ensures complete acylation
TemperatureReflux (80–85°C)Drives reaction to completion
Reaction Time2–3 hoursBalances conversion and side reactions

Post-acylation, ketone reduction using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) yields 3-alkylated intermediates. This step is critical for ensuring proper steric orientation for subsequent amination.

Esterification Techniques

The tert-butyl ester group is introduced via acid-catalyzed esterification or Boc protection. A validated method involves reacting indole-2-carboxylic acid with tert-butyl chloroformate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in tetrahydrofuran (THF).

Comparative Analysis of Esterification Methods

MethodReagentsYield (%)Purity (%)
Boc ProtectionBoc₂O, DMAP, THF8598
Acid-CatalyzedH₂SO₄, tert-butanol7290
Steglich EsterificationDCC, DMAP, DCM7895

The Boc protection method is preferred due to higher yields and milder conditions, minimizing side reactions such as ester hydrolysis.

Amino Group Introduction

Amination at position 3 is achieved via two primary routes:

Nucleophilic Substitution

Chlorine or other leaving groups at position 3 are displaced by amines. For example, 3-chloro intermediates react with aqueous ammonia under high-pressure conditions (100°C, 48 hours) to yield the amino derivative.

Coupling Reactions

Amino groups are introduced through amide bond formation. In a patented method, 3-bromo-6-chloroindole-2-carboxylate reacts with benzophenone imine followed by acidic hydrolysis to yield the free amine.

Key Reaction Parameters

  • Coupling Agents : BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (diisopropylethylamine) in DMF.

  • Temperature : Room temperature (20–25°C) to prevent tert-butyl ester degradation.

  • Monitoring : Thin-layer chromatography (TLC) in 30% ethyl acetate/hexane (Rf = 0.4–0.5).

Purification and Characterization Methods

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–40%) removes unreacted starting materials and byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) enhance crystalline purity (>99% by HPLC).

Structural Validation

  • ¹H NMR : Key signals include tert-butyl singlet at δ 1.45 ppm and indole NH at δ 10.2 ppm.

  • HRMS : Exact mass for C₁₃H₁₅ClN₂O₂ ([M+H]⁺) = 282.0765, confirming molecular integrity.

  • X-ray Crystallography : Hydrogen-bonded dimers with O⋯H–N interactions (2.89 Å) validate solid-state structure.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:

  • Automated Temperature Control : Minimizes exothermic risks during acylation.

  • In-line Analytics : HPLC monitoring ensures real-time quality control .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the indole ring can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole Derivatives

Table 1: Key Structural and Functional Differences Among Analogs
Compound Name Substituents (Positions) Molecular Weight Key Properties Reference
tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate 3-NH₂, 6-Cl, 2-COOtBu 280.75* High lipophilicity, H-bond donor
Methyl 3-amino-6-chloro-1H-indole-2-carboxylate 3-NH₂, 6-Cl, 2-COOMe 238.67 Lower steric bulk, higher solubility
tert-Butyl 6-hydroxyindoline-1-carboxylate 6-OH, 1-COOtBu (indoline backbone) 235.28 Reduced aromaticity, H-bond acceptor
(E)-tert-Butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate 6-(CH₂CH₂OH), 1-COOtBu 315.38 Extended conjugation, polar side chain

*Calculated based on molecular formula C₁₃H₁₇ClN₂O₂.

Key Observations :

  • Steric and Solubility Effects: Replacement of the tert-butyl ester (COOtBu) with a methyl ester (COOMe) reduces steric hindrance and increases aqueous solubility, as seen in methyl 3-amino-6-chloro-1H-indole-2-carboxylate .
  • Hydrogen Bonding: The 3-amino group in the target compound enhances hydrogen bonding capacity compared to non-amino analogs like tert-butyl 6-hydroxyindoline-1-carboxylate, which relies on hydroxyl groups for interactions .
  • Conjugation and Reactivity : The presence of a chlorine atom at position 6 may direct electrophilic substitution reactions differently compared to compounds with substituents like prop-1-en-1-yl groups .

Physicochemical Properties

  • Crystallinity: Hydrogen bonding patterns (e.g., N–H···O interactions) influence crystal packing. The amino group in the target compound may form stronger intermolecular bonds than hydroxyl or alkyl substituents, as suggested by graph set analysis in indole derivatives .

Biological Activity

tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a tert-butyl ester group, an amino group, and a chlorine atom on the indole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

The chemical formula for this compound is C13H15ClN2O2C_{13}H_{15}ClN_{2}O_{2}. It is classified under the indole derivatives, which are known for their diverse biological activities. The presence of functional groups such as the amino and chloro groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and chlorine groups can participate in:

  • Hydrogen bonding
  • Electrostatic interactions
  • Covalent bonding with proteins and enzymes

These interactions can modulate the activity of various biological macromolecules, leading to significant effects on cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating promising results:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HepG2 (Liver Cancer)10.0Inhibition of cell proliferation
A549 (Lung Cancer)8.5Disruption of cell cycle progression

In vitro studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It shows significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli4.0
Candida albicans8.0

The compound's mechanism against bacteria involves disruption of cell wall synthesis and interference with protein synthesis pathways.

Case Studies

  • MDM2-p53 Interaction : Research utilizing this compound as a scaffold for inhibitors targeting the MDM2-p53 protein-protein interaction revealed its potential in cancer therapy. The compound showed a Ki value of approximately 0.095 μM, indicating strong binding affinity and potential as a therapeutic agent in tumors expressing MDM2 overexpression .
  • Structure-Activity Relationship (SAR) : A study focused on modifying the indole structure to enhance biological activity found that variations in the chloro and amino substituents significantly influenced potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate, and how are intermediates purified?

  • Methodology : A common approach involves multi-step synthesis starting from halogenated indole precursors. For example, tert-butyl esterification of a carboxyl group can be achieved using Boc anhydride under basic conditions (e.g., DMAP/THF) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC (Rf ~0.3–0.5 in 30% EtOAc).
  • Example : A similar compound, tert-butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate, was synthesized via mesylation (MsCl, Et₃N) in dichloromethane, followed by washing and drying .

Q. How is the compound characterized to confirm structural integrity?

  • Methodology : Use NMR (¹H/¹³C) and HRMS for structural validation. Key spectral markers include:

  • ¹H NMR : A singlet for tert-butyl at δ 1.4–1.6 ppm, indole NH signals at δ ~10–12 ppm (broad, exchangeable) .
  • HRMS : Exact mass calculated for C₁₃H₁₅ClN₂O₂: [M+H]⁺ = 282.0765.

Q. What are the storage conditions to ensure compound stability?

  • Guidelines : Store in airtight containers at –20°C under inert gas (argon/nitrogen). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the tert-butyl ester is prone to hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the tert-butyl carbamate group?

  • Experimental Design :

  • Parameters : Vary reaction temperature (0°C vs. RT), base (Et₃N vs. NaHCO₃), and solvent polarity (THF vs. DCM).
  • Data Analysis : A study on tert-butyl indole derivatives showed higher yields (~85%) in DCM with Et₃N compared to NaHCO₃ (~65%) due to better solubility of intermediates .
    • Table : Optimization of Boc Protection
SolventBaseTemp (°C)Yield (%)
DCMEt₃N0→RT85
THFNaHCO₃RT65

Q. How to resolve contradictions in NMR data when characterizing derivatives?

  • Case Study : A discrepancy in NH proton integration (e.g., missing signals) may arise from tautomerism or aggregation. Use deuterated DMSO for enhanced NH signal resolution. For ambiguous peaks, conduct HSQC/HMBC to assign connectivity .

Q. What precautions are needed when handling the compound under acidic/basic conditions?

  • Risk Mitigation : The tert-butyl group is acid-labile. Avoid HCl/THF mixtures; instead, use TFA in DCM for deprotection. For basic conditions (e.g., Suzuki coupling), pre-test stability via TLC to detect decomposition .

Q. How to address the lack of ecological toxicity data for risk assessment?

  • Strategy : Apply read-across methods using structurally similar indole derivatives. For example, 6-chloroindole analogs show moderate aquatic toxicity (LC₅₀ ~10 mg/L for Daphnia magna), suggesting conservative handling protocols .

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